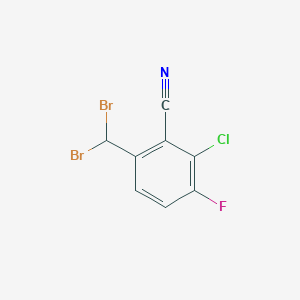

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile is a halogenated aromatic compound that is not directly described in the provided papers. However, related compounds with similar halogen substitutions on the benzene ring have been synthesized and studied for various applications, including as precursors for PET radioligands and liquid crystal materials .

Synthesis Analysis

The synthesis of halogenated benzonitriles can be complex, involving multiple steps and various reagents. For instance, a precursor for PET radioligand synthesis was created using a new synthon for Sonogashira coupling, yielding the final product in 56% overall yield . Another study reported the synthesis of ester derivatives of fluorinated benzonitriles, which involved the incorporation of aliphatic ring systems . Although these methods do not directly apply to 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile, they provide insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized by X-ray crystallography. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, revealing classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are critical in understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Halogenated benzonitriles can participate in various chemical reactions. Photoaddition reactions of halogenated ethylenes with benzonitriles have been studied, leading to the formation of complex cyclic structures . These reactions highlight the reactivity of halogen atoms on the benzene ring, which could be relevant for the chemical behavior of 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. For example, the presence of halogen atoms can significantly raise the liquid-crystal transition temperatures of ester derivatives of fluorinated benzonitriles . Additionally, the synthesis of 2,4-dibromo-5-fluorobenzonitrile provided a compound that could be used as an intermediate in the synthesis of other chemicals, indicating the importance of such halogenated benzonitriles in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile plays a significant role in the synthesis of new polymeric materials. For instance, Mercer et al. (1994) explored its use in the preparation of polyarylether alternating copolymers containing pendent cyano groups. These copolymers were found to be processable into transparent, flexible films with high solvent resistance and glass transition temperatures ranging from 156 to 254°C, depending on the polymer structure and cure conditions (Mercer, McKenzie, Easteal, & Moses, 1994).

Chemical Synthesis and Material Properties

The chemical synthesis and material properties of compounds related to 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile have been extensively studied. Suzuki and Kimura (1991) demonstrated the synthesis of various fluorobenzonitriles, including 3,4-difluorobenzonitrile, by halogen-exchange reactions. This process involved key intermediates like 4-chloro-3-fluorobenzonitrile (Suzuki & Kimura, 1991). Additionally, Ribeiro da Silva et al. (2012) conducted an energetic and structural study of mono-fluorobenzonitriles, contributing to the understanding of their thermodynamic and electronic properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

X-ray Crystallography and Structural Analysis

X-ray crystallography has been employed to analyze the structure of compounds related to 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile. For instance, Aldeborgh et al. (2014) examined the molecular structures of small organic compounds, including 3-chloro-2-fluorobenzonitrile, revealing various intermolecular interactions like hydrogen bonding and π-stacking (Aldeborgh, George, Howe, Lowman, Moustakas, Strunsky, & Tanski, 2014).

Fluorination Reactions and Spectroscopic Analysis

Research has also been conducted on the fluorination reactions and spectroscopic analysis of benzonitriles. Guo et al. (2008) studied the reactivity of meta-halo-methylbenzonitrile derivatives towards aromatic nucleophilic substitution using microwave-induced nucleophilic fluorination (Guo, Alagille, Tamagnan, Price, & Baldwin, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-6-(dibromomethyl)-3-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2ClFN/c9-8(10)4-1-2-6(12)7(11)5(4)3-13/h1-2,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAXKKVQGYJLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(Br)Br)C#N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)